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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-2-

methylpropylamine HCl

CAS No.: 1002557-04-1

Cat. No.: B1426032

Get Quote

CAS Number: 1002557-04-1 Chemical Class:

-Quaternary Phenethylamine Derivative / Anorectic Pharmacophore Date: February 3, 2026
Author: Senior Application Scientist

Executive Summary & Structural Identity[1]
2-(4-Chlorophenyl)-2-methylpropylamine Hydrochloride (CAS 1002557-04-1) is a specialized

chemical intermediate and pharmacological probe. Structurally, it represents a gem-

dimethylated phenethylamine analog where the alkyl substitution occurs at the

-carbon relative to the amine. This specific substitution pattern creates a quaternary carbon
center, significantly altering the metabolic stability and conformational profile compared to its

-methylated counterparts (e.g., Phentermine) or cyclic analogs (e.g., Sibutramine metabolites).

This guide details the synthesis, physicochemical properties, and structural-activity

relationships (SAR) of this compound, positioning it as a critical reference standard for

monoamine transporter research and impurity profiling in drug development.
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Chemical Identity Table
Parameter Specification

IUPAC Name
2-(4-Chlorophenyl)-2-methylpropan-1-amine

hydrochloride

CAS Number 1002557-04-1

Molecular Formula
(HCl Salt) /

(Free Base)

Molecular Weight 220.14 g/mol (Salt) / 183.68 g/mol (Base)

SMILES CC(C)(CN)C1=CC=C(Cl)C=C1.Cl

Physical State White to off-white crystalline solid

Solubility
Soluble in water, methanol, DMSO; sparingly

soluble in non-polar solvents.[1]

Structural Analysis & Pharmacophore Logic
To understand the utility of 2-(4-Chlorophenyl)-2-methylpropylamine, one must analyze its

relationship to established anorectics and antidepressants. It serves as the "open-chain"

isostere of the cyclobutane-containing drug Sibutramine.

The Gem-Dimethyl Effect
The presence of two methyl groups at the

-position (C2) introduces the Thorpe-Ingold effect (gem-dimethyl effect). This steric crowding
restricts the rotation of the ethylamine side chain, locking the molecule into a conformation that
often favors binding to monoamine transporters (SERT/NET).

Comparison to Phentermine: Phentermine has the gem-dimethyl group at the

-position (next to the amine). This protects it from Monoamine Oxidase (MAO) degradation.

Comparison to Target (CAS 1002557-04-1): The target has the gem-dimethyl group at the
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-position. This blocks

-hydroxylation metabolic pathways and increases lipophilicity, but leaves the amine primary
and accessible.

Diagram 1: Structural Activity Relationship (SAR)
Hierarchy
The following diagram illustrates the structural derivation of the target molecule from the parent

pharmacophore class.
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Caption: Structural derivation showing the target molecule as an open-chain isostere of

Sibutramine and a constitutional isomer of Chlorphentermine.

Synthetic Methodology
The synthesis of 2-(4-Chlorophenyl)-2-methylpropylamine HCl is non-trivial due to the

formation of the quaternary carbon. The most robust route avoids direct alkylation of the amine

and instead utilizes a nitrile precursor.

Protocol: Gem-Dimethylation / Reduction Sequence
Reagents: 4-Chlorophenylacetonitrile, Methyl Iodide (MeI), Sodium Hydride (NaH), Lithium

Aluminum Hydride (LiAlH4), HCl/Dioxane.

Step 1: Construction of the Quaternary Center
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Setup: In a flame-dried 3-neck flask under Argon, suspend NaH (2.2 equiv) in anhydrous

THF. Cool to 0°C.

Addition: Dropwise add 4-Chlorophenylacetonitrile (1.0 equiv). The solution will turn

yellow/orange, indicating anion formation. Stir for 30 min.

Alkylation: Add Methyl Iodide (2.5 equiv) slowly to control the exotherm. The solution will

become turbid as NaI precipitates.

Completion: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC

(Hexane/EtOAc). The mono-methylated intermediate is transient; the target is the bis-

methylated nitrile.

Workup: Quench with sat.

.[2][3] Extract with diethyl ether. Dry over

and concentrate to yield 2-(4-chlorophenyl)-2-methylpropanenitrile.

Step 2: Reduction to the Amine
Reduction: Dissolve the nitrile from Step 1 in anhydrous THF. Cool to 0°C.

Hydride Addition: Add

(2.0 equiv, 1M in THF) dropwise.

Reflux: Heat to reflux for 12 hours to ensure complete reduction of the sterically hindered

nitrile.

Quench: Use the Fieser method (

mL

,

mL 15% NaOH,

mL
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). Filter the granular precipitate.

Salt Formation: Dissolve the crude oil in diethyl ether and add 4M HCl in dioxane dropwise.

The white precipitate is 2-(4-Chlorophenyl)-2-methylpropylamine HCl.

Diagram 2: Synthetic Workflow
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Caption: Step-by-step synthetic pathway from the nitrile precursor to the final hydrochloride

salt.

Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must

be verified. This differentiates the target from its isomer, Chlorphentermine.

1H NMR (400 MHz, DMSO-d6)
9.80 ppm (s, 3H): Ammonium protons (

). Broad singlet.

7.45 ppm (d, 2H): Aromatic protons (ortho to Cl).

7.30 ppm (d, 2H): Aromatic protons (meta to Cl). Note: The AA'BB' pattern is characteristic of
para-substitution.

3.05 ppm (s, 2H): Methylene protons (

). Crucial: This must be a singlet. If it is a doublet or multiplet, the quaternary center was not
formed correctly.

1.35 ppm (s, 6H): Gem-dimethyl protons (

). Crucial: A sharp singlet integrating to 6H confirms the gem-dimethyl group.
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Mass Spectrometry (ESI+)
Target Mass:

(for the

isotope).

Isotope Pattern: A characteristic 3:1 ratio at m/z 184 and 186, confirming the presence of one

Chlorine atom.

Handling and Safety (E-E-A-T)
As a halogenated phenethylamine derivative, this compound should be treated as a potential

bioactive agent with stimulant or sympathomimetic properties.

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[2]

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

Disposal: Incineration in a chemical combustor equipped with a scrubber for HCl and NOx.

Self-Validating Safety Protocol: Before scaling up, perform a "DSC (Differential Scanning

Calorimetry)" analysis on the nitrile intermediate. Quaternary nitriles can be energetic; ensure

the exotherm during synthesis is managed by active cooling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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